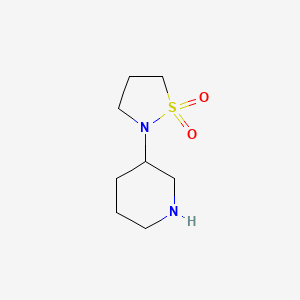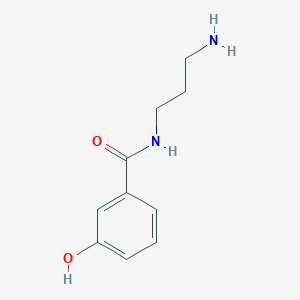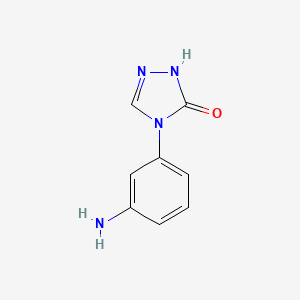![molecular formula C10H10BrNO5S B3199155 2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid CAS No. 1016777-89-1](/img/structure/B3199155.png)
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid
Overview
Description
“2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid” is a chemical compound with the CAS Number: 1016777-89-1 . It has a molecular weight of 336.16 . The IUPAC name for this compound is { [2- (4-bromoanilino)-2-oxoethyl]sulfonyl}acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BrNO5S/c11-7-1-3-8 (4-2-7)12-9 (13)5-18 (16,17)6-10 (14)15/h1-4H,5-6H2, (H,12,13) (H,14,15) . This code provides a detailed description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is normal .Scientific Research Applications
Enzyme Inhibition and Mechanism Studies Methanesulfonyl derivatives, such as the related methanesulfonyl fluoride, are known to be oxydiaphoric inhibitors of acetylcholinesterase, interacting with the enzyme to produce methanesulfonyl enzyme derivatives. These derivatives provide insights into the enzyme's functional groups and reaction mechanisms, facilitating the understanding of enzyme behavior and inhibition processes (Kitz & Wilson, 1963).
Chemical Synthesis and Catalysis Methanesulfonic acid, a related compound, has been utilized in the reductive ring-opening of O-benzylidene acetals, demonstrating its role as a substitute for ethereal HCl in certain chemical reactions. This property underscores the potential versatility of related sulfonyl compounds in synthetic chemistry (Zinin et al., 2007). Additionally, methanesulfonic acid has catalyzed the synthesis of benzoxazoles from carboxylic acids, hinting at the potential of sulfonyl compounds in facilitating complex organic transformations (Kumar et al., 2008).
Microbial Metabolism and Biogeochemical Cycling Methanesulfonic acid, closely related to the compound , is a significant intermediate in the biogeochemical cycling of sulfur. Its microbial metabolism by aerobic bacteria as a sulfur source, and its formation from the oxidation of atmospheric dimethyl sulfide, shed light on the complex interactions between organic compounds and microbial life, which can be crucial in understanding environmental processes and pollution control (Kelly & Murrell, 1999).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-[2-(4-bromoanilino)-2-oxoethyl]sulfonylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO5S/c11-7-1-3-8(4-2-7)12-9(13)5-18(16,17)6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLIKURYQRWSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CS(=O)(=O)CC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(3-Bromophenyl)carbamoyl]methanesulfonyl}acetic acid](/img/structure/B3199109.png)



![2-[Methyl(sulfamoyl)amino]acetic acid](/img/structure/B3199144.png)


![3-[(5-Aminopyridin-2-yl)oxy]benzamide](/img/structure/B3199157.png)

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3199164.png)